molecular formula C10H7ClF2O B13660003 7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one

7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B13660003
M. Wt: 216.61 g/mol
InChI Key: IZXIXRKWPVSIMT-UHFFFAOYSA-N
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Description

7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by their naphthalene core structure, which is a fused pair of benzene rings, with various substituents attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions. One possible route could be:

    Halogenation: Introduction of chloro and fluoro groups onto a naphthalene precursor.

    Cyclization: Formation of the dihydronaphthalenone core through intramolecular cyclization reactions.

    Oxidation/Reduction: Adjusting the oxidation state of the intermediate compounds to achieve the desired ketone functionality.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions could convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted naphthalenones, alcohols, and other derivatives.

Scientific Research Applications

7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one may have applications in several fields:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action for 7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The presence of chloro and fluoro groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-1(2H)-one: Similar structure with a different position of the ketone group.

    6,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one: Lacks the chloro substituent.

    7-Chloro-3,4-dihydronaphthalen-2(1H)-one: Lacks the fluoro substituents.

Uniqueness

The unique combination of chloro and fluoro groups in 7-Chloro-6,8-difluoro-3,4-dihydronaphthalen-2(1H)-one may confer distinct chemical and biological properties, such as increased reactivity or enhanced biological activity, compared to similar compounds.

Properties

Molecular Formula

C10H7ClF2O

Molecular Weight

216.61 g/mol

IUPAC Name

7-chloro-6,8-difluoro-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H7ClF2O/c11-9-8(12)3-5-1-2-6(14)4-7(5)10(9)13/h3H,1-2,4H2

InChI Key

IZXIXRKWPVSIMT-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C(=C2CC1=O)F)Cl)F

Origin of Product

United States

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